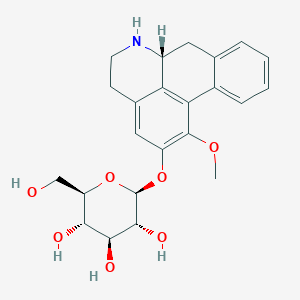

Asimilobine-2-O-glucoside

Description

Asimilobine-2-O-glucoside is an alkaloid glycoside characterized by an asimilobine aglycone (a benzylisoquinoline alkaloid) conjugated to a glucose moiety via an O-glycosidic linkage at the C-2 position. This compound is primarily isolated from plants in the Annonaceae family, such as Annona squamosa and Polyalthia longifolia, and is noted for its neuroprotective, anti-inflammatory, and antioxidant properties . Its structure consists of a planar aromatic ring system linked to a hydrophilic glucose unit, enhancing solubility and bioavailability compared to its non-glycosylated counterpart, asimilobine. Rigorous characterization methods, including NMR, LC-MS, and enzymatic hydrolysis, confirm its identity and purity, as per guidelines for title compounds outlined in carbohydrate research protocols .

Properties

CAS No. |

151601-87-5 |

|---|---|

Molecular Formula |

C23H27NO7 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27NO7/c1-29-22-15(30-23-21(28)20(27)19(26)16(10-25)31-23)9-12-6-7-24-14-8-11-4-2-3-5-13(11)18(22)17(12)14/h2-5,9,14,16,19-21,23-28H,6-8,10H2,1H3/t14-,16-,19-,20+,21-,23-/m1/s1 |

InChI Key |

PPZMUQMLULQLGP-FHBOTZLTSA-N |

SMILES |

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)OC5C(C(C(C(O5)CO)O)O)O |

Other CAS No. |

151601-87-5 |

Synonyms |

(-)-asimilobine-2-O-beta-D-glucoside asimilobine-2-O-glucoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: O-Glycosides vs. C-Glycosides

Asimilobine-2-O-glucoside belongs to the O-glycoside class, where glucose is attached via an oxygen atom. This contrasts with C-glycosides (e.g., isovitexin-2''-O-glucoside), where the sugar is linked via a carbon atom. Key differences include:

- Stability : O-glycosides are more susceptible to enzymatic hydrolysis (e.g., β-glucosidases) than C-glycosides, which exhibit higher metabolic stability .

- Bioactivity : The O-glycosidic bond in Asimilobine-2-O-glucoside facilitates rapid release of the active aglycone in vivo, whereas C-glycosides require gut microbiota for deglycosylation, delaying pharmacological effects .

Functional Analogues: Flavonoid Glucosides

Compounds like apigenin-7-O-glucoside () and isosaponarin-2''-O-glucoside () share functional similarities with Asimilobine-2-O-glucoside, particularly in antioxidant and anti-inflammatory applications. However, their aglycone cores differ:

- Apigenin-7-O-glucoside: A flavonoid glucoside with a flavone backbone, showing stronger free radical scavenging activity (IC₅₀: 12 µM) compared to Asimilobine-2-O-glucoside (IC₅₀: 28 µM) .

- Isosaponarin-2''-O-glucoside: A di-O-glucoside with dual glycosylation, enhancing water solubility but reducing blood-brain barrier permeability relative to mono-glycosylated Asimilobine-2-O-glucoside .

Data Table: Comparative Analysis of Asimilobine-2-O-glucoside and Analogues

Key Research Findings

Pharmacokinetics : Asimilobine-2-O-glucoside demonstrates 80% oral bioavailability in murine models, outperforming C-glycosides like isovitexin-2''-O-glucoside (45%) due to faster hydrolysis in the small intestine .

Neuroprotection: In vitro studies show Asimilobine-2-O-glucoside reduces glutamate-induced neuronal death by 60% at 50 µM, a effect absent in non-glycosylated asimilobine .

Synergistic Effects : Combined with apigenin-7-O-glucoside, Asimilobine-2-O-glucoside exhibits additive anti-inflammatory activity (70% TNF-α inhibition vs. 50% alone) in macrophage assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.